12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one

logP Lipophilicity Scaffold optimization

12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one (CAS 1235441-65-2), also named 6,7-dihydro-9H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9-one, is a fused tricyclic heterocycle with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol. It is categorized commercially as a research building block, typically supplied at 95% purity, and features a lactone ring fused to a pyrazolo[1,5-a]pyrimidine core.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1235441-65-2
Cat. No. B1421448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
CAS1235441-65-2
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C=NC3=CC=NN32
InChIInChI=1S/C9H7N3O2/c13-9-8-6(2-4-14-9)5-10-7-1-3-11-12(7)8/h1,3,5H,2,4H2
InChIKeyPJWYZOOXLDNGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one (CAS 1235441-65-2): Core Scaffold Identity and Procurement Baseline


12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one (CAS 1235441-65-2), also named 6,7-dihydro-9H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9-one, is a fused tricyclic heterocycle with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol . It is categorized commercially as a research building block, typically supplied at 95% purity, and features a lactone ring fused to a pyrazolo[1,5-a]pyrimidine core . Its structure, confirmed by SMILES O=C1OCCC2=C1N1N=CC=C1N=C2, lacks additional substituents on the heteroaromatic ring, distinguishing it from the broader class of substituted pyrazolo[1,5-a]pyrimidine derivatives that are explored as kinase inhibitors [1].

Why 12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, minor structural modifications profoundly alter physicochemical properties and biological activity. The target compound is an unsubstituted, tricyclic lactone-fused scaffold, whereas common near analogs such as the 2-methyl derivative (CAS 1000932-81-9) or 3-carboxamide derivative (CAS 1221722-40-2) carry substituents that change lipophilicity, hydrogen-bonding capacity, and molecular shape [1]. These differences directly impact key drug-likeness parameters such as logP, solubility, and passive permeability, as well as the ability to engage specific biological targets like Pim-1 kinase [2]. Consequently, simple interchangeability between the unsubstituted core and its alkylated or functionalized counterparts is not scientifically defensible without matched-pair comparative data. The following quantitative evidence guide identifies which specific parameters differentiate this scaffold from its closest commercially available analogs.

Quantitative Differentiation Evidence for 12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one Against Its Closest Analogs


Lipophilicity Comparison: Unsubstituted Core vs. 2-Methyl Analog for Predictable ADME Tuning

The unsubstituted parent scaffold (target compound) exhibits a predicted logP of 0.416, whereas the 2-methyl analog (CAS 1000932-81-9) is expected to show a higher logP due to the addition of a methyl group. Although experimental logP data were not retrieved for the comparator, the class-level inference is that the target compound provides a less lipophilic starting point, offering medicinal chemists a baseline for systematic alkylation and the potential to achieve lower lipophilicity-driven off-target binding compared to pre-methylated analogs .

logP Lipophilicity Scaffold optimization

Molecular Weight and Fraction sp3 (Fsp3) Differentiation for Superior Physicochemical Property Space

The target compound has a molecular weight of 189.17 g/mol and an Fsp3 value of 0.222, characteristic of a relatively flat, aromatic scaffold. In contrast, the 2-methyl analog (CAS 1000932-81-9) has a higher molecular weight of 203.20 g/mol and a slightly elevated Fsp3. Within the pyrazolo[1,5-a]pyrimidine class, lower molecular weight and moderate Fsp3 are associated with higher ligand efficiency and better developability profiles . The target compound's lower molecular weight directly translates to higher ligand efficiency metrics when normalized for potency in any biological assay where both scaffolds are tested as core structures [1].

Fsp3 Molecular weight Drug-likeness

Melting Point and Thermal Stability as Indicators of Crystalline Manufacturability

The target compound has a reported experimental melting point range of 213–215 °C, indicating high crystalline order and thermal stability [1]. While melting point data for the direct 2-methyl analog (CAS 1000932-81-9) were not publicly available in the queried sources, related pyrazolo[1,5-a]pyrimidine building blocks often display lower melting points due to substituent-induced disruption of crystal packing. The high melting point of the unsubstituted scaffold suggests robust crystalline manufacturability, facilitating solid-dosage formulation development and consistent batch-to-batch physical quality [1].

Melting point Crystallinity Formulation

Optimal Application Scenarios for 12-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one Based on Verified Evidence


Fragment-Based Lead Discovery (FBLD) Library Design

With a molecular weight of 189.17 g/mol and a predicted logP of 0.416, this compound falls within the classic Rule-of-Three boundaries for fragment libraries. Its lower lipophilicity relative to the 2-methyl analog makes it an ideal fragment hit for targets where minimizing hydrophobic collapse is critical. Procurement teams supporting FBLD platforms can prioritize this scaffold to maximize ligand efficiency metrics .

Scaffold-Hopping Starting Point for Kinase Inhibitor Programs

The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure for kinase inhibition, as demonstrated by potent Pim-1 inhibitors. This unsubstituted version serves as the minimal pharmacophore, enabling systematic substitution at multiple positions. Using the target compound as a synthetic starting point allows medicinal chemists to explore the full vector space without being constrained by pre-existing substituents, a distinct advantage over using the 2-methyl analog directly [1][2].

Solid-Form Screening and Pre-Formulation Development

The high melting point (213–215 °C) indicates strong crystal lattice energy, making this compound a candidate for polymorph screening and solid-state characterization studies. Early procurement of this stable crystalline form can accelerate pre-formulation workflows where thermal stability is a prerequisite for hot-melt extrusion or long-term stability testing [3].

Quote Request

Request a Quote for 12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.